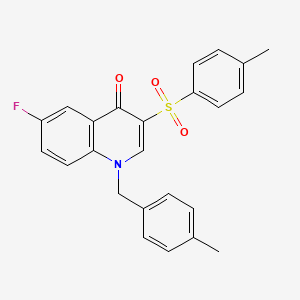
6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound you mentioned is a quinolinone, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of organic compounds often involves reactions like addition, substitution, or rearrangement. The exact method would depend on the starting materials and the functional groups present in the final compound .Molecular Structure Analysis
Techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry are often used to determine the structure of organic compounds .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The functional groups present in the compound can give clues about its reactivity .Physical And Chemical Properties Analysis
This could include looking at the compound’s melting point, boiling point, solubility, and other physical properties. Chemical properties like acidity or basicity might also be relevant .Scientific Research Applications
Antioxidant Activity
The importance of antioxidants in various fields, including food engineering, medicine, and pharmacy, has led to the development of critical tests to determine antioxidant activity. These tests, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP), are based on chemical reactions and spectrophotometry. They have been applied successfully in antioxidant analysis or the determination of antioxidant capacity in complex samples, offering a pathway to understand and improve the antioxidant properties of compounds like "6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one" (Munteanu & Apetrei, 2021).
Genetic Polymorphisms and Drug Efficacy
The relationship between genetic polymorphisms, such as those in the MTHFR gene, and the efficacy of antifolate and fluoropyrimidine agents is critical. These polymorphisms can significantly affect the clinical outcomes of therapies involving compounds with structures similar to "6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one" (De Mattia & Toffoli, 2009).
Treatment of Organic Pollutants
The enzymatic approach to remediation or degradation of organic pollutants, enhanced by redox mediators, offers an innovative way to address environmental challenges. Enzymes such as laccases and peroxidases, in combination with redox mediators, can significantly improve the efficiency of degrading recalcitrant compounds. This research area opens the door for "6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one" to play a role in environmental protection and pollution treatment (Husain & Husain, 2007).
Novel Therapeutic Applications
The exploration of tetrahydroisoquinolines for their therapeutic potential in cancer, malaria, CNS disorders, and more highlights the versatility of compounds with similar structures to "6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one". These compounds demonstrate a wide range of activities that could lead to new drugs with unique mechanisms of action (Singh & Shah, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-fluoro-1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO3S/c1-16-3-7-18(8-4-16)14-26-15-23(24(27)21-13-19(25)9-12-22(21)26)30(28,29)20-10-5-17(2)6-11-20/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGCNBMKLIOCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

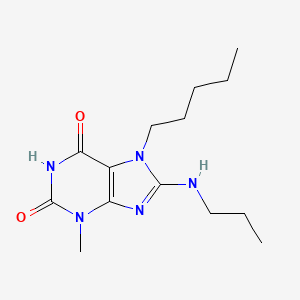

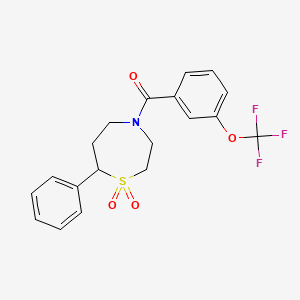
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2776771.png)
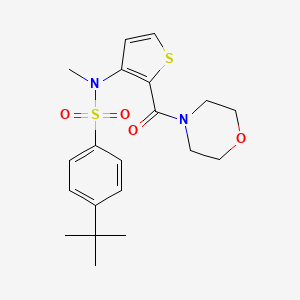
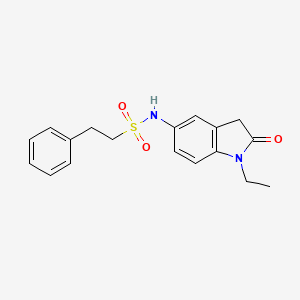
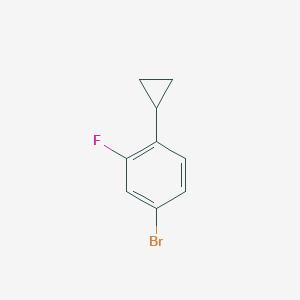
![3-{[4-Chloro-3-(morpholine-4-sulfonyl)phenyl]sulfamoyl}-4-methoxybenzoic acid](/img/structure/B2776778.png)
![3-methyl-1-phenyl-N-(prop-2-enylcarbamothioyl)thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2776779.png)
![[2-(3-cyanoanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2776780.png)



![6-Benzylsulfanyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2776790.png)